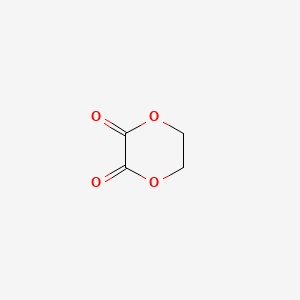

Ethylene oxalate

CAS No.: 3524-70-7

Cat. No.: VC7969525

Molecular Formula: C4H4O4

Molecular Weight: 116.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3524-70-7 |

|---|---|

| Molecular Formula | C4H4O4 |

| Molecular Weight | 116.07 g/mol |

| IUPAC Name | 1,4-dioxane-2,3-dione |

| Standard InChI | InChI=1S/C4H4O4/c5-3-4(6)8-2-1-7-3/h1-2H2 |

| Standard InChI Key | ZNLAHAOCFKBYRH-UHFFFAOYSA-N |

| SMILES | C1COC(=O)C(=O)O1 |

| Canonical SMILES | C1COC(=O)C(=O)O1 |

Introduction

Physicochemical Properties and Thermodynamic Data

Ethylene oxalate exhibits distinct thermodynamic and structural characteristics, as documented by the National Institute of Standards and Technology (NIST) . Key properties include:

Table 1: Thermodynamic Properties of Ethylene Oxalate

| Property | Value | Method |

|---|---|---|

| Enthalpy of Formation (ΔfH° solid) | -697.0 ± 1.2 kJ/mol | Calorimetry |

| Heat Capacity (Cp, solid) | 141.9 J/(mol·K) at 298 K | Calorimetry |

| Entropy (S° solid) | 158.4 J/(mol·K) | Calculated |

The compound’s crystalline structure and high thermal stability (decomposition temperature >150°C) make it suitable for high-temperature polymer processing. Its enthalpy of formation, a critical parameter for reaction feasibility, indicates moderate stability under standard conditions .

Applications in Polymer Science

Ethylene oxalate’s primary application lies in modifying biodegradable polymers. Liu (2021) demonstrated that incorporating 0.3 mol% ethylene oxalate into PES copolymers enhanced both mechanical and crystallization properties :

Table 2: Mechanical Properties of PES Copolymers

| Property | PED (Control) | PEED (0.3 mol% EO) | Improvement |

|---|---|---|---|

| Tensile Strength (MPa) | 32.1 | 32.5 | +1.2% |

| Young’s Modulus (MPa) | 620 | 700 | +13% |

| Elongation at Break (%) | 480 | 825 | +72% |

The accelerated crystallization rate (observed via isothermal melt crystallization) and increased spherulite density in PEED suggest that ethylene oxalate disrupts polymer chain packing, promoting heterogeneous nucleation . This innovation addresses a longstanding challenge in PES applications, where slow crystallization limits processing efficiency.

Recent Advances and Future Directions

The 2021 study by Liu et al. represents a paradigm shift in polymer engineering, demonstrating that minimal ethylene oxalate additions (<1 mol%) can optimize biodegradable materials . Future research should explore:

-

Scaling Strategies: Industrial-scale production of ethylene oxalate-enriched copolymers.

-

Toxicological Modeling: Predictive assays for ethylene oxalate metabolism in mammalian systems.

-

Environmental Impact: Long-term biodegradation studies in soil and aquatic environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume